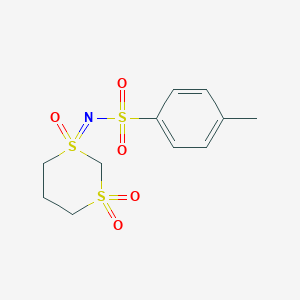

1-Tosylimino-1,3-dithiane-1,3,3-trioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Tosylimino-1,3-dithiane-1,3,3-trioxide is a useful research compound. Its molecular formula is C11H15NO5S3 and its molecular weight is 337.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Protecting Groups

One of the primary applications of 1-Tosylimino-1,3-dithiane-1,3,3-trioxide is as a protecting group for carbonyl compounds. This method is particularly advantageous due to the stability of the dithiane moiety under various reaction conditions. The compound can effectively shield carbonyl functionalities during multi-step syntheses, allowing for selective transformations without interference from the protected groups.

Umpolung Reactions

The compound plays a significant role in umpolung reactions, where it acts as a nucleophile in reactions such as the Corey-Seebach reaction. This application is critical for generating carbon nucleophiles from carbonyl compounds, facilitating various synthetic pathways that would otherwise be challenging.

Synthesis of Natural Products

In natural product synthesis, this compound has been employed to construct complex molecular architectures. For instance, it has been used to create bicyclic systems and other heterocycles through strategic alkylation and rearrangement reactions. These transformations are essential for developing bioactive compounds with therapeutic potential.

Case Study 1: Synthesis of Bicyclo[1.1.1]pentanes

A study investigated the use of 2-aryl-1,3-dithianes in propellylation reactions to form bicyclo[1.1.1]pentanes. The method demonstrated that using lithiated dithianes could yield products in moderate to high efficiency under optimized conditions. This approach highlights the versatility of dithianes in constructing complex cyclic structures relevant to medicinal chemistry .

Case Study 2: Application in Natural Product Synthesis

Research has shown that 2-lithio-1,3-dithiane can be utilized in the alkylation of various substrates to synthesize complex natural products. For instance, it was employed in a multi-step synthesis involving intramolecular alkylation and subsequent transformations to yield biologically active compounds . The ability to manipulate dithianes effectively allows chemists to access diverse chemical space.

Comparative Data Table

Eigenschaften

Molekularformel |

C11H15NO5S3 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

4-methyl-N-(1,3,3-trioxo-1,3-dithian-1-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C11H15NO5S3/c1-10-3-5-11(6-4-10)20(16,17)12-18(13)7-2-8-19(14,15)9-18/h3-6H,2,7-9H2,1H3 |

InChI-Schlüssel |

UGRMPECRZCASJV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCCS(=O)(=O)C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.